

The Pharmacological Profile of 2-Phenyl-3,6-dimethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenyl-3,6-dimethylmorpholine**

Cat. No.: **B1438228**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available pharmacological information on **2-Phenyl-3,6-dimethylmorpholine**. Extensive literature searches did not yield specific quantitative receptor binding affinities (Ki), monoamine transporter inhibition concentrations (IC50), or in vivo potency (ED50) values for this specific compound. The information presented herein is based on the pharmacological profiles of structurally related compounds and general knowledge of the phenylmorpholine class.

Introduction

2-Phenyl-3,6-dimethylmorpholine is a synthetic molecule belonging to the phenylmorpholine class of compounds. It is structurally related to the well-known stimulant and anorectic agent, phenmetrazine.^[1] The pharmacological profile of this class of compounds is primarily characterized by their interaction with monoamine transporters, leading to stimulant, anorectic, and in some cases, antidepressant-like effects.^{[1][2]} This guide provides a comprehensive overview of the expected pharmacological properties of **2-Phenyl-3,6-dimethylmorpholine** based on available data for analogous compounds, details relevant experimental methodologies, and outlines the pertinent signaling pathways.

Core Pharmacological Data (Comparative)

Due to the absence of specific data for **2-Phenyl-3,6-dimethylmorpholine**, this section presents quantitative data for the parent compound, phenmetrazine, and other relevant

analogues to provide a comparative pharmacological context.

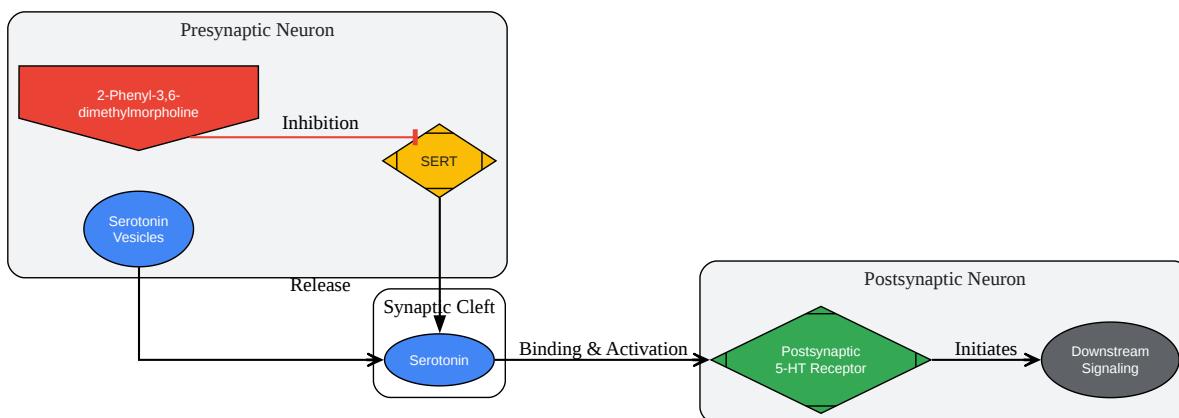
Table 1: Monoamine Transporter Uptake Inhibition by Phenmetrazine and Analogues

Compound	DAT IC50 (µM)	NET IC50 (µM)	SERT IC50 (µM)	Reference
Phenmetrazine	1.93 - 6.74	1.2 - 5.2	>10	[3]
2-Methylphenmetrazine (2-MPM)	6.74	-	-	[3]
3-Methylphenmetrazine (3-MPM)	Substantially weaker than Phenmetrazine	5.2	Substantially weaker than Phenmetrazine	[3]
4-Methylphenmetrazine (4-MPM)	1.93	-	Nearly 10-fold more potent than Phenmetrazine	[3]

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter. IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine uptake.

Table 2: Monoamine Release by Phenylmorpholine Analogues

Compound	DA Release EC50 (nM)	NE Release EC50 (nM)	5-HT Release EC50 (nM)	Reference
2-Phenylmorpholine	86	79	20,260	[4]
Phenmetrazine	70 - 131	29 - 50.4	7,765 - >10,000	[4][5]
Phendimetrazine	>10,000	>10,000	>100,000	[4]


DA: Dopamine; NE: Norepinephrine; 5-HT: Serotonin. EC₅₀ values represent the concentration of the compound required to elicit 50% of the maximal monoamine release.

Expected Mechanism of Action and Signaling Pathways

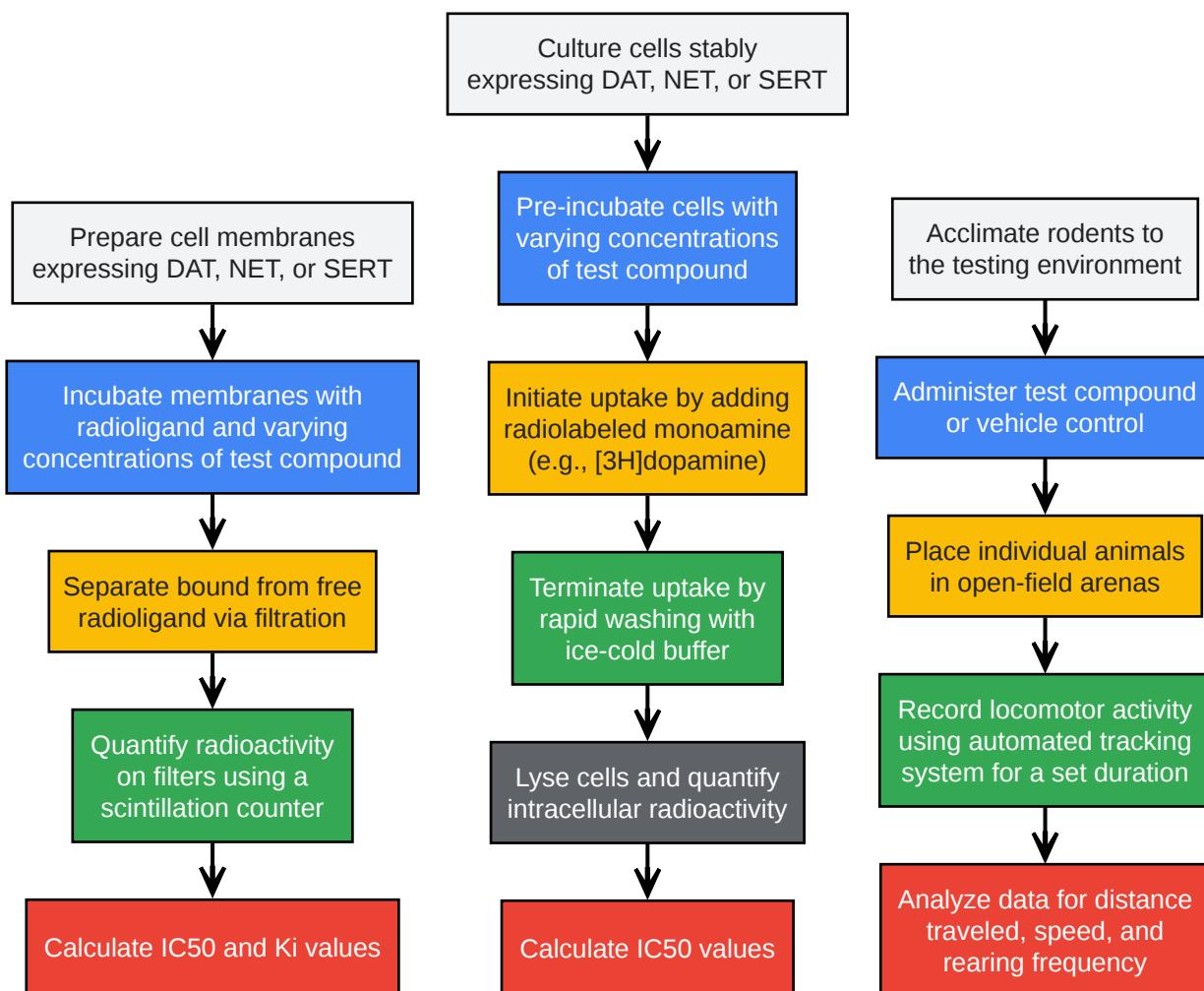
Based on its structural similarity to other phenylmorpholines, **2-Phenyl-3,6-dimethylmorpholine** is anticipated to act as a monoamine transporter inhibitor and/or releasing agent.^{[1][2]} The primary mechanism is likely the blockade of the serotonin transporter (SERT), and potentially the dopamine (DAT) and norepinephrine (NET) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Signaling Pathway of Serotonin Reuptake Inhibition

The inhibition of SERT by a compound like **2-Phenyl-3,6-dimethylmorpholine** prevents the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence of serotonin in the synapse, enhancing its ability to bind to and activate postsynaptic serotonin receptors.

[Click to download full resolution via product page](#)

Caption: Inhibition of the Serotonin Transporter (SERT) by **2-Phenyl-3,6-dimethylmorpholine**.


Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the pharmacological profile of **2-Phenyl-3,6-dimethylmorpholine**.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for the monoamine transporters by competing with a radiolabeled ligand.

Experimental Workflow:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 5. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of 2-Phenyl-3,6-dimethylmorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1438228#pharmacological-profile-of-2-phenyl-3-6-dimethylmorpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com